molecular formula C16H24O3 B12404242 4-Hydroxybenzoic acid n-nonyl ester-d4

4-Hydroxybenzoic acid n-nonyl ester-d4

Cat. No.: B12404242
M. Wt: 268.38 g/mol
InChI Key: MBNSKHJDYXPONL-IRYCTXJYSA-N
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Description

4-Hydroxybenzoic acid n-nonyl ester-d4, also known as Nonylparaben-d4, is a deuterium-labeled derivative of 4-Hydroxybenzoic acid n-nonyl ester. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzoic acid n-nonyl ester-d4 typically involves the esterification of 4-Hydroxybenzoic acid with n-nonanol-d4. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzoic acid n-nonyl ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybenzoic acid n-nonyl ester-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Analytical Chemistry: Employed in mass spectrometry for quantitation and identification of compounds.

    Biological Research: Used in studies involving enzyme kinetics and metabolic pathways.

    Industrial Applications: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 4-Hydroxybenzoic acid n-nonyl ester-d4 is primarily related to its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantitation using mass spectrometry. This helps in understanding the metabolic pathways and interactions of the compound within biological systems .

Comparison with Similar Compounds

4-Hydroxybenzoic acid n-nonyl ester-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H24O3

Molecular Weight

268.38 g/mol

IUPAC Name

nonyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3/i9D,10D,11D,12D

InChI Key

MBNSKHJDYXPONL-IRYCTXJYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCCCC)[2H])[2H])O)[2H]

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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